3-(Benzyloxy)-3-fluoro-3H-diazirene

Description

Historical Perspectives on Diazirene Synthesis and Reactivity

The chemistry of diazirines has its roots in the mid-20th century. The parent diaziridines, the saturated precursors to diazirines, were first independently discovered by the research groups of Schmitz, Paulsen, and Abendroth between 1958 and 1959. nih.gov The subsequent development of methods to oxidize diaziridines, often using reagents like silver oxide or iodine, provided a viable pathway to the more unstable and reactive 3H-diazirines. nih.gov

Early synthetic routes to diazirines generally started from ketones. A common pathway involves the conversion of a ketone to an oxime, followed by tosylation or mesylation, and finally, reaction with ammonia (B1221849) to form the diaziridine ring. vulcanchem.com Subsequent oxidation then yields the target diazirine. vulcanchem.com An alternative one-pot method, the Graham reaction, utilizes amidines as starting materials to produce halogenated diazirines, which can then be subjected to nucleophilic substitution. The evolution of these synthetic strategies has been crucial for expanding the accessibility and structural diversity of diazirines, paving the way for their application in various scientific fields. nih.gov The application of diazirines as photoaffinity labels, in particular, has grown significantly, allowing researchers to probe ligand-receptor, protein-protein, and protein-nucleic acid interactions with high precision. nih.goviris-biotech.de

Significance of Fluorine Substitution in Diazirene Systems

The introduction of fluorine into the diazirine structure, particularly at the 3-position, imparts several advantageous properties. Fluorine is the most electronegative element, and its incorporation can profoundly influence a molecule's stability, reactivity, and physical properties. In the context of diazirines used for photoaffinity labeling, fluorination, especially in the form of a trifluoromethyl group, is particularly significant. enamine.net

One of the key benefits of a trifluoromethyl group is the suppression of an unwanted side reaction. Upon photolysis, some diazirines can rearrange into a more stable, linear diazo isomer. researchgate.net This diazo compound can diffuse away from the intended target site before generating a carbene, leading to non-specific or "off-target" labeling. enamine.net The highly electron-withdrawing nature of the trifluoromethyl group destabilizes the corresponding diazo intermediate, thereby favoring the direct formation of the desired reactive carbene from the diazirine. enamine.netresearchgate.net This enhances the spatial precision of labeling experiments.

Furthermore, fluorination can increase the chemical stability of the diazirine in the dark and modulate the reactivity of the resulting carbene. researchgate.net For instance, aryl-fluorodiazirines tend to favor the generation of a carbene intermediate over a reactive alkyl diazo intermediate, influencing their labeling preferences. iris-biotech.de Studies have shown that while alkyl diazirines often show a preference for labeling acidic amino acids, the labeling pattern of aryl-fluorodiazirines is more reflective of a direct carbene insertion mechanism. iris-biotech.de The strategic placement of fluorine can thus be used to fine-tune the properties of a photoaffinity probe for a specific biological environment. nih.gov

Overview of 3-(Benzyloxy)-3-fluoro-3H-diazirene as a Model System for Chemical Investigation

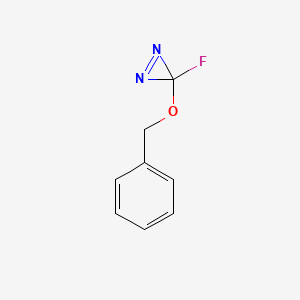

This compound is a specific example of a fluorinated diazirine that combines several key structural features. Its chemical structure consists of the core 3-fluoro-3H-diazirine ring, a benzyloxy group (a benzyl (B1604629) group linked through an oxygen atom), and a fluorine atom attached to the carbon of the diazirine ring.

| Property | Data |

| Molecular Formula | C₈H₇FN₂O |

| PubChem CID | 14763606 |

| Structure | A three-membered ring of one carbon and two nitrogen atoms (N=N). The carbon is bonded to a fluorine atom and a benzyloxy group. |

| Data sourced from PubChem. nih.gov |

As a model system, this compound is valuable for investigating the fundamental properties of alkoxy-substituted fluorinated carbenes. Upon photolysis, it is expected to extrude nitrogen gas to generate a highly reactive benzyloxy(fluoro)carbene. The presence of both a fluorine atom and an oxygen-linked aromatic group on the carbene carbon allows for detailed studies of:

Carbene Reactivity: Investigating the insertion selectivity of the generated carbene into various C-H, O-H, and N-H bonds. The electronic effects of the electron-withdrawing fluorine and the potentially electron-donating benzyloxy group create a unique electronic environment that influences the carbene's reactivity profile.

Photolysis Dynamics: Studying the kinetics and quantum yield of the photodecomposition process. The absorption wavelength required for activation (typically in the UV-A range around 350 nm) is a critical parameter for applications in biological systems. beilstein-journals.org

Intermediate Stability: Comparing its stability and reaction pathways against other substituted diazirenes, such as the well-studied trifluoromethyl- and alkyl-diazirines. For example, the photolysis of 3-aryl-3-(trifluoromethyl)diazirines is known to proceed via a singlet carbene intermediate. nih.gov

The synthesis of this compound would likely follow established protocols for fluorinated diazirines, potentially starting from a benzyloxy-substituted ketone precursor. While detailed experimental studies on this specific molecule are not widely documented in mainstream literature, its structure makes it an intriguing subject for fundamental chemical research, bridging the gap between simple alkyl/aryl fluorodiazirines and more complex, functionalized photoaffinity probes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

134613-19-7 |

|---|---|

Molecular Formula |

C8H7FN2O |

Molecular Weight |

166.15 g/mol |

IUPAC Name |

3-fluoro-3-phenylmethoxydiazirine |

InChI |

InChI=1S/C8H7FN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

FZBOWHHFCLFMLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2(N=N2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzyloxy 3 Fluoro 3h Diazirene and Analogues

Precursor Synthesis and Functionalization Strategies

The cornerstone of synthesizing 3-(benzyloxy)-3-fluoro-3H-diazirene is the preparation of a suitable ketone precursor, specifically a benzyloxy-substituted aryl fluoroketone. The general and well-established route to aryl-3-fluoro-3H-diazirines begins with an appropriately substituted trifluoromethyl aryl ketone. nih.govacs.org

The synthesis of these ketone precursors can be achieved through several methods. A common approach involves the nucleophilic trifluoromethylation of an ester or other carboxylic acid derivatives. beilstein-journals.org For instance, methyl esters can be converted to the corresponding trifluoromethyl ketones using reagents like fluoroform (HCF₃) in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS). beilstein-journals.org This method is tolerant of various functional groups on the aromatic ring. beilstein-journals.org

Table 1: Synthesis of Trifluoromethyl Ketones from Methyl Esters

| Entry | Starting Ester | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Methyl 4-methoxybenzoate | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one | 92 | beilstein-journals.org |

| 2 | Methyl 4-chlorobenzoate | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 82 | beilstein-journals.org |

For the specific synthesis of a precursor for this compound, one would start with a benzyloxy-substituted aromatic carboxylic acid or ester. For example, 4-(benzyloxy)benzoic acid could be converted to its methyl ester and subsequently subjected to trifluoromethylation. Alternatively, direct conversion of carboxylic acids to trifluoromethyl ketones is possible, avoiding the need to first form the acid chloride. orgsyn.org

Functionalization strategies often involve introducing the desired benzyloxy group onto a precursor molecule. This can be accomplished via a standard Williamson ether synthesis, reacting a hydroxy-substituted aryl ketone with benzyl (B1604629) bromide in the presence of a base. The benzyl group is a popular protecting group in multi-step syntheses because it is stable under many conditions but can be removed selectively. semanticscholar.orgyoutube.comyoutube.com

Reaction Conditions and Optimization for Diazirine Ring Formation

The conversion of the ketone precursor to the diazirine ring is a two-stage process: formation of a diaziridine intermediate, followed by oxidation.

Diaziridine Formation: The ketone is first reacted with hydroxylamine (B1172632) hydrochloride in a solvent like pyridine (B92270) to form the oxime. nih.gov The oxime's hydroxyl group is then activated by converting it into a better leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). acs.org Treatment of the resulting tosyl oxime with ammonia (B1221849) (often in liquid form at low temperatures) leads to the formation of the three-membered diaziridine ring. acs.orgrsc.org

Oxidation to Diazirine: The final step is the oxidation of the diaziridine. This is a critical step, and various reagents and conditions have been optimized to maximize yield and purity. Common oxidizing agents include silver(I) oxide (Ag₂O), iodine in the presence of a base like triethylamine (B128534) (I₂/Et₃N), and potassium permanganate (B83412) (KMnO₄). acs.orgrsc.orgmdpi.com

Table 2: Comparison of Oxidation Conditions for Diaziridine to Diazirine Conversion

| Oxidizing System | Substrate Type | Notes | Reference |

|---|---|---|---|

| Silver(I) oxide (Ag₂O) | Aryl diaziridines | Freshly prepared Ag₂O often used; reaction typically stirred overnight. | rsc.org |

| Iodine (I₂) / Triethylamine (TEA) | Aliphatic diaziridines | A common and effective method for diaziridine oxidation. | mdpi.com |

| Potassium Hydroxide (B78521) (KOH) / Air | Aliphatic diaziridines | A "green" one-pot method where KOH acts as a base to promote oxidation by atmospheric oxygen. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Optimization efforts have focused on developing one-pot procedures that combine several steps, reducing the need for isolation of intermediates and minimizing solvent use and waste. mdpi.comresearchgate.netresearchgate.net For example, a one-pot synthesis of aliphatic diazirines from ketones using hydroxylamine-O-sulfonic acid and then a base like potassium hydroxide (KOH) in liquid ammonia has been reported to be efficient and scalable. mdpi.comresearchgate.net

Regioselective and Stereoselective Synthetic Approaches to Fluorinated Diazirenes

The introduction of stereocenters into fluorinated diazirine precursors is a key strategy for developing chiral photoaffinity probes. While the direct asymmetric synthesis of the diazirine ring is not common, the stereochemistry is typically established in the precursor molecule before the diazirine synthesis sequence.

Strategies for synthesizing enantiomerically enriched fluorinated building blocks are well-developed. For example, chiral nickel (II) complexes have been used for the asymmetric synthesis of fluorinated amino acids, which can then be further elaborated. beilstein-journals.org Palladium-catalyzed reactions are also prominent, such as the asymmetric synthesis of fluorinated isoindolinones from enantioenriched benzylic carbamates. nih.gov

A key challenge is the synthesis of compounds bearing a stereogenic carbon center attached to both a fluorine atom and a trifluoromethyl group. Recent advances have demonstrated catalytic, diastereodivergent, and enantioselective methods to create such homoallylic alcohols, which can serve as versatile precursors for complex fluorinated molecules, including those that could be converted into diazirines. nih.gov

Once a chiral, fluorinated ketone precursor is synthesized, it is typically carried through the standard diazirine formation sequence (oximation, tosylation, amination, oxidation). The stereocenter is generally remote from the reaction center during the diazirine ring formation, and thus its configuration is usually retained.

Derivatization Strategies for the Benzyloxy Moiety in this compound

The benzyloxy group in the target molecule is not just a passive substituent; it provides a reactive handle for further modification, for example, to attach reporter tags like biotin (B1667282) or fluorescent dyes. These modifications are crucial for the application of these probes in proteomics. nih.govrsc.org Derivatization can occur either by modifying the benzyl group itself or by cleaving the benzyl ether to reveal a phenol (B47542) for subsequent functionalization.

Cleavage of the Benzyl Ether: The benzyl ether can be cleaved to yield a phenolic hydroxyl group. This is a common deprotection strategy in organic synthesis.

Hydrogenolysis: A mild and highly efficient method is catalytic hydrogenation using hydrogen gas (H₂) and palladium on carbon (Pd/C). youtube.comyoutube.com This reaction is often very clean, yielding the phenol and toluene (B28343) as a byproduct. youtube.com This method is selective for benzyl ethers and typically does not affect other functional groups like esters or other ether types. youtube.com

Lewis Acids: Reagents like boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions, tolerating many other protecting groups. organic-chemistry.org

Oxidative Cleavage: Oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used, although this method is often more facile for electron-rich benzyl ethers (like p-methoxybenzyl ethers) and can sometimes affect the diazirine ring if conditions are not carefully controlled. nih.gov

Functionalization of the Benzyl Group: Direct functionalization of the benzylic C-H bonds of an ether is also possible. Photoredox catalysis using an iridium photocatalyst and a thiol catalyst can achieve direct arylation of benzyl ethers. nih.gov While not yet reported on a diazirine-containing substrate, this modern synthetic method represents a potential route for late-stage derivatization.

Green Chemistry Principles in Diazirine Synthesis

The synthesis of diazirines and their diazo isomers often involves hazardous reagents and potentially explosive intermediates. Applying green chemistry principles is crucial for improving the safety and sustainability of these processes.

Flow Chemistry: Continuous flow reactors offer significant safety advantages over traditional batch processes, especially when dealing with unstable compounds like diazomethane (B1218177) or diazonium salts. pharmablock.comnih.gov The small reaction volumes at any given time minimize the risk of explosion, and superior heat and mass transfer allow for better reaction control. pharmablock.comdurham.ac.uk Flow chemistry has been successfully applied to the synthesis of diazo compounds and can be adapted for diazirine synthesis, enabling safer scale-up. acs.orgdurham.ac.uk

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces solvent usage, energy consumption, and waste generation from workups and purifications. mdpi.comresearchgate.net The development of one-pot methods for converting ketones directly to diazirines is a significant step towards a greener synthesis. researchgate.netnih.gov

Use of Safer and More Atom-Economical Reagents: Replacing hazardous or expensive reagents with safer, cheaper, and more readily available alternatives is a core principle of green chemistry. For example, using potassium hydroxide (KOH) as a base in one-pot diazirine synthesis is preferable to potassium tert-butoxide (t-BuOK) as it is cheaper and easier to handle. researchgate.netnih.gov Additionally, using retrosynthesis software can help design more efficient routes that maximize atom economy and minimize waste. synthiaonline.com

Biocatalysis: The use of enzymes for chemical transformations is a key aspect of green chemistry. synthiaonline.com While not yet widely applied to diazirine synthesis itself, enzymatic methods are used to create chiral fluorinated building blocks, which are key precursors. researchgate.net

By integrating these principles, the synthesis of advanced probes like this compound can be made safer, more efficient, and more environmentally sustainable.

Mechanistic Investigations of Reactivity and Transformation Pathways

Photochemical Activation and Carbene Generation from 3-(Benzyloxy)-3-fluoro-3H-diazirene

The photochemical decomposition of diazirines is a well-known method for the clean generation of carbenes, proceeding with the extrusion of nitrogen gas. This process is initiated by the absorption of light, leading to an electronically excited state that rapidly collapses to form the carbene intermediate.

Wavelength Dependence and Quantum Yields of Photolysis

The photolysis of this compound is expected to be wavelength-dependent, with the efficiency of the reaction, as measured by the quantum yield (Φ), varying with the energy of the incident light. Diazirines typically exhibit a weak n→π* transition in the near-UV region. Photolysis is generally most efficient at wavelengths corresponding to this absorption band. For other diazirines, irradiation at around 350 nm is common. nih.gov

The quantum yield for the formation of fluoro(benzyloxy)carbene would be a critical parameter to determine experimentally. It represents the fraction of absorbed photons that lead to the desired product.

Table 1: Hypothetical Wavelength Dependence and Quantum Yields for the Photolysis of this compound

| Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 366 | Low | Expected to be significant |

| 350 | Peak of n→π | Expected to be maximal |

| 313 | Lower | Expected to be lower than at 350 nm |

| 254 | Higher (π→π) | May lead to different excited states and lower carbene yield |

Kinetics of Nitrogen Extrusion and Carbene Formation

Upon photoexcitation, the extrusion of molecular nitrogen from the diazirine ring is typically a very fast and irreversible process. The kinetics of this step are often studied using ultrafast laser spectroscopy techniques to observe the transient species involved. The reaction is expected to follow first-order kinetics with respect to the diazirine concentration. The rate of carbene formation would be directly proportional to the intensity of the light source and the quantum yield of the reaction.

Characterization of Photochemically Generated Fluoro(benzyloxy)carbene Intermediates

The primary intermediate generated upon photolysis is the fluoro(benzyloxy)carbene. Carbenes are highly reactive species that can exist as either a singlet or a triplet state, which influences their subsequent reactivity. libretexts.org The ground state of most halocarbenes is a singlet, and it is anticipated that fluoro(benzyloxy)carbene would also have a singlet ground state.

Characterization of this transient intermediate can be achieved through various spectroscopic techniques, including:

Laser Flash Photolysis (LFP): To observe the transient absorption spectrum of the carbene.

Matrix Isolation Spectroscopy (IR, UV-Vis): By trapping the carbene in an inert gas matrix at low temperatures, its spectroscopic properties can be studied in detail.

Trapping Experiments: Reaction with specific trapping agents (e.g., alkenes to form cyclopropanes) provides chemical evidence for the formation of the carbene and can give insights into its reactivity. libretexts.org

Thermochemical Decomposition Mechanisms

In addition to photochemical activation, diazirines can also decompose upon heating to yield carbenes. The thermal stability of diazirines is highly dependent on the nature of the substituents on the diazirine ring.

Thermal Pathways for Nitrogen Release and Carbene Generation

The thermal decomposition of this compound is expected to proceed via the extrusion of nitrogen to generate fluoro(benzyloxy)carbene. However, an alternative pathway, isomerization to the corresponding diazo compound, benzyloxy(fluoro)diazomethane, is also possible. nih.govrsc.org The branching ratio between these two pathways is influenced by the substituents. For many halodiazirines, the carbene pathway is dominant. nih.gov

Activation Energies and Kinetic Analysis of Thermal Decomposition

The thermal decomposition is a unimolecular process, and its kinetics can be analyzed by monitoring the disappearance of the diazirine or the formation of products over time at various temperatures. This allows for the determination of the rate constant (k) and the Arrhenius parameters: the activation energy (Ea) and the pre-exponential factor (A).

The activation energy provides a measure of the thermal stability of the diazirine; a higher Ea indicates greater stability. For comparison, the activation energy for the thermal decomposition of 3-chloro-3-methyldiazirine has been reported to be around 101 kJ/mol. beilstein-journals.org

Table 2: Hypothetical Kinetic Parameters for the Thermal Decomposition of this compound

| Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) |

| 80 | k₁ | Expected to be in the range of 100-130 | Expected to be around 10¹³-10¹⁴ |

| 100 | k₂ (> k₁) | ||

| 120 | k₃ (> k₂) |

Further research, including experimental measurements and computational studies, is necessary to fully elucidate the precise mechanistic details and quantitative parameters for the reactivity of this compound.

Reactivity of the Fluoro(benzyloxy)carbene Intermediate

The reactivity of the fluoro(benzyloxy)carbene intermediate is characterized by its participation in several fundamental organic transformations. These include intramolecular processes, such as rearrangements and cyclizations, and intermolecular reactions, most notably insertions into various X-H bonds. The presence of both a fluorine atom and a benzyloxy group on the carbene carbon significantly influences its stability and selectivity. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbene, while the oxygen of the benzyloxy group can offer some electronic stabilization. beilstein-journals.org

Intramolecular Rearrangements and Cyclizations

Once generated, fluoro(benzyloxy)carbene can undergo rapid intramolecular transformations to achieve a more stable electronic configuration. These processes are often kinetically favored and can dictate the final product distribution in the absence of suitable intermolecular trapping agents.

A primary pathway for the stabilization of carbenes is through a 1,2-migration, where an adjacent substituent shifts to the electron-deficient carbene carbon. islandscholar.ca The relative ability of a group to migrate, known as its migratory aptitude, is a critical factor in determining the outcome of such rearrangements. wikipedia.org This aptitude is influenced by the group's ability to stabilize the partial positive charge that develops in the transition state. ox.ac.uk

Table 1: General Migratory Aptitude in Cationic Rearrangements

| Migrating Group | Relative Aptitude | Rationale |

| Hydride (H) | Highest | Small size and ability to stabilize positive charge. |

| Aryl (e.g., Phenyl) | High | Formation of stabilized phenonium ion intermediates. pku.edu.cn |

| Tertiary Alkyl | High | Formation of a stable tertiary carbocation. |

| Secondary Alkyl | Medium | Formation of a secondary carbocation. |

| Primary Alkyl | Low | Formation of a less stable primary carbocation. |

| Methyl | Lowest (among alkyls) | Least stable primary carbocation. |

This table presents a generalized order. Actual migratory aptitudes can be highly dependent on the specific reaction, substrate, and conditions. wikipedia.orgox.ac.uk

Carbene intermediates are well-known to participate in reactions that alter the size of a cyclic structure within the molecule. Ring expansion reactions often occur to relieve ring strain. chemistrysteps.com For instance, the Buchner ring expansion uses a carbene to cyclopropanate an aromatic ring, which then undergoes an electrocyclic ring-opening to form a larger, seven-membered ring. wikipedia.org This type of transformation could be envisaged for fluoro(benzyloxy)carbene if the benzyloxy group were part of a larger cyclic system, or if the carbene were to react intramolecularly with an existing ring.

Conversely, ring contraction can also be mediated by carbenes. A notable example is the Wolff rearrangement of cyclic α-diazoketones, which proceeds through a carbene intermediate to yield a ring-contracted ketene. wikipedia.org While not directly analogous to fluoro(benzyloxy)carbene, this illustrates the principle that carbenes can induce ring contractions, typically driven by the formation of a more stable product. Radical-mediated ring-expansion and contraction reactions involving cyclic alkoxyamines have also been studied, demonstrating the dynamic nature of cyclic systems in the presence of reactive intermediates. nih.govnih.gov

Intermolecular Insertion Reactions

In the presence of a suitable substrate, the fluoro(benzyloxy)carbene intermediate can be trapped through intermolecular insertion reactions. These reactions are powerful tools for C-C and C-heteroatom bond formation. The selectivity of these insertions is a key aspect of their synthetic utility.

The insertion of a carbene into a carbon-hydrogen (C-H) bond is a direct method for C-H functionalization. squarespace.com The reactivity and selectivity of this process are highly dependent on the electronic nature of the carbene and any catalysts employed. beilstein-journals.org Generally, insertions are favored at sites that are more electron-rich and sterically accessible. For intramolecular reactions, the formation of five-membered rings is often strongly preferred over six-membered rings. scispace.com

The selectivity of C-H insertion can be influenced by several factors:

Electronic Effects: Insertion into C-H bonds at tertiary carbons (3°) is generally favored over secondary (2°) and primary (1°) carbons due to the greater hydridic character of the tertiary C-H bond.

Steric Effects: Bulky substituents near a potential insertion site can hinder the approach of the carbene, favoring insertion at less sterically encumbered positions.

Catalyst Control: In metal-catalyzed reactions, the choice of metal and its associated ligands can profoundly influence both the site-selectivity and stereoselectivity of the insertion. morressier.com

Table 2: General Selectivity Trends in Carbene C-H Insertion

| C-H Bond Type | Relative Reactivity | Notes |

| Tertiary (3°) | Highest | Favored electronically. |

| Secondary (2°) | Intermediate | Less favored than 3° but more than 1°. |

| Primary (1°) | Lowest | Least reactive C-H bond. |

| Benzylic | High | Activated by the adjacent aryl group. |

| Allylic | High | Activated by the adjacent double bond. |

This table provides general trends. The actual selectivity can be modified by steric factors, conformational constraints, and the specific catalyst system used. scispace.com

Insertions into the O-H bonds of alcohols and water, and the N-H bonds of amines, are typically very facile and often occur much faster than C-H insertions. This high reactivity is due to the presence of lone pairs on the oxygen or nitrogen atoms, which can readily interact with the electrophilic carbene.

The reaction with alcohols, for example, generates α-alkoxy compounds. nih.gov However, achieving high selectivity, particularly enantioselectivity in catalytic versions, has been a significant challenge. nih.gov In many cases, O-H insertion can be a competing and undesired side reaction when C-H functionalization is the goal. For instance, in studies of alkylidene carbenes, competing O-H insertion was observed to be a significant pathway. bham.ac.uk The development of catalytic systems that can suppress O-H insertion in favor of C-H insertion is an active area of research. Similarly, N-H insertion reactions are highly efficient but present similar selectivity challenges.

Influence of Substrate Structure on Insertion Efficiency and Regioselectivity

The insertion of benzyloxyfluorocarbene into C-H bonds is a key transformation, and its efficiency is highly dependent on the nature of the substrate. Electron-rich C-H bonds, such as those adjacent to heteroatoms or in activated benzylic or allylic positions, are generally more susceptible to insertion. This preference is attributed to the electrophilic nature of the carbene, which is enhanced by the fluorine substituent.

The regioselectivity of C-H insertion is also a critical aspect. In substrates with multiple potential insertion sites, the carbene exhibits a preference for the most electron-rich and sterically accessible C-H bond. For instance, in the reaction with substituted alkanes, insertion into tertiary C-H bonds is favored over secondary and primary bonds, following the general trend of carbene reactivity.

| Substrate Type | Relative Insertion Efficiency | Preferred Insertion Site |

| Tertiary C-H | High | Tertiary carbon |

| Secondary C-H | Moderate | Secondary carbon |

| Primary C-H | Low | Primary carbon |

| Benzylic C-H | High | Carbon adjacent to aryl group |

| Allylic C-H | High | Carbon adjacent to double bond |

Cycloaddition Reactions with Unsaturated Systems

Benzyloxyfluorocarbene readily participates in cycloaddition reactions with various unsaturated systems, providing access to a range of fluorinated cyclic compounds.

Formation of Fluorinated Cyclopropanes

The [1+2] cycloaddition of benzyloxyfluorocarbene with alkenes is a synthetically valuable method for the construction of fluorinated cyclopropanes. The reaction generally proceeds in a stereospecific manner, with the stereochemistry of the alkene being retained in the cyclopropane (B1198618) product. This is indicative of a concerted or near-concerted reaction mechanism.

The regioselectivity of this cycloaddition with substituted alkenes is influenced by both electronic and steric factors. With electron-rich alkenes, the carbene exhibits electrophilic character, and the reaction is often directed to the more nucleophilic double bond. Conversely, with electron-deficient alkenes, the nucleophilic character of the carbene, enhanced by the benzyloxy group, can dominate, leading to a reversal of regioselectivity.

| Alkene Substituent | Major Regioisomer |

| Electron-donating group (e.g., -OR) | Carbene adds to the less substituted carbon |

| Electron-withdrawing group (e.g., -COOR) | Carbene adds to the more substituted carbon |

Other Carbene-Mediated Cycloadditions

Beyond simple alkenes, benzyloxyfluorocarbene can engage in cycloaddition reactions with a variety of other unsaturated partners. These include alkynes, leading to the formation of cyclopropenes, and dienes, which can yield more complex cycloadducts through [1+2] or [1+4] addition pathways. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the diene.

Dimerization and Oligomerization Pathways of Carbenes

In the absence of a suitable trapping agent, benzyloxyfluorocarbene can undergo dimerization to form 1,2-dibenzyloxy-1,2-difluoroethene. This process can occur through a direct head-to-head combination of two carbene molecules. The formation of higher oligomers is also possible, particularly at higher carbene concentrations, leading to a complex mixture of products. The ratio of dimer to oligomers can often be controlled by adjusting the rate of carbene generation and the concentration of the carbene precursor.

Fragmentation Pathways of Carbenes and their Dependence on Substituents

The stability of benzyloxyfluorocarbene is significantly influenced by its substituents, which also dictate its potential fragmentation pathways.

Homolytic Fragmentation Mechanisms

One of the key fragmentation pathways available to benzyloxyfluorocarbene is the homolytic cleavage of the carbon-oxygen bond. This process is driven by the stability of the resulting benzyl (B1604629) radical and the fluorinated carbene fragment. The energy barrier for this fragmentation is influenced by the solvent and the presence of radical initiators or inhibitors. This homolytic fragmentation competes with other bimolecular reactions of the carbene, and its prevalence is often temperature-dependent, being more significant at higher temperatures.

| Reaction Pathway | Key Intermediates | Influencing Factors |

| Dimerization | Carbene-carbene complex | Carbene concentration |

| Homolytic Fragmentation | Benzyl radical, fluorinated carbene fragment | Temperature, solvent polarity |

Heterolytic Fragmentation Mechanisms

The transformation of this compound into the corresponding benzyloxyfluorocarbene and dinitrogen gas is believed to proceed primarily through a heterolytic fragmentation mechanism upon thermal or photolytic activation. In this pathway, the cleavage of the C-N bonds is not simultaneous. Instead, the reaction is thought to initiate with the cleavage of one C-N bond, leading to a diazenyl anion intermediate. This is followed by the rapid loss of dinitrogen to form the carbene.

The presence of the electronegative fluorine atom and the electropositive oxygen atom attached to the carbene center makes the resulting benzyloxyfluorocarbene an interesting species with a degree of ambiphilicity. However, the initial fragmentation of the diazirine is the key step governing the availability of this reactive intermediate.

The proposed heterolytic fragmentation pathway can be summarized as follows:

Activation: The diazirine ring absorbs energy, either thermal or photochemical, leading to an excited state.

Initial C-N Bond Cleavage: One of the C-N bonds breaks heterolytically, with the nitrogen atom retaining the electron pair, to form a short-lived diazenyl anion intermediate.

Elimination of Dinitrogen: The intermediate rapidly loses a molecule of dinitrogen (N₂), a thermodynamically very stable molecule, to generate the benzyloxyfluorocarbene.

This stepwise process is favored due to the electronic asymmetry of the diazirine ring, which is induced by the substituents on the carbon atom.

Influence of Electron-Donating and Electron-Withdrawing Groups on Fragmentation Rates

The rate of fragmentation of 3-substituted-3-halodiazirines is significantly influenced by the electronic nature of the substituents at the carbon atom. The stability of the transition state leading to the carbene plays a crucial role in determining this rate.

In the case of this compound, we have two key groups:

Benzyloxy group (-OCH₂Ph): The oxygen atom of the benzyloxy group acts as an electron-donating group through resonance (p-type lone pair donation). This donation of electron density can stabilize the developing positive charge on the carbon atom during the heterolytic cleavage of the C-N bond.

Fluorine atom (-F): The fluorine atom is a strong electron-withdrawing group due to its high electronegativity (inductive effect). This effect tends to destabilize a developing positive charge on the adjacent carbon atom.

To illustrate the expected trends, the following table presents a qualitative comparison of fragmentation rates with different types of substituents.

| Substituent at C3 | Electronic Effect | Expected Relative Fragmentation Rate |

| Alkyl (e.g., -CH₃) | Electron-Donating (Inductive) | Moderate |

| Benzyloxy (-OCH₂Ph) | Electron-Donating (Resonance) | Fast |

| Phenyl (-Ph) | Electron-Withdrawing (Inductive)/Donating (Resonance) | Moderate to Fast |

| Chloro (-Cl) | Electron-Withdrawing (Inductive) | Slow |

| Fluoro (-F) | Strongly Electron-Withdrawing (Inductive) | Very Slow |

This table illustrates general trends based on established principles of electronic effects. Actual rates for this compound would require experimental validation.

The strong electron-withdrawing nature of the fluorine atom in this compound would, in isolation, be expected to decrease the rate of heterolytic fragmentation. However, the powerful electron-donating resonance effect of the adjacent oxygen atom in the benzyloxy group likely counteracts this, leading to a reasonably facile fragmentation.

Role of Solvent and Medium Effects on Reactivity and Selectivity

The solvent in which the fragmentation of this compound and the subsequent reactions of the generated carbene occur can have a profound impact on both the rate of the reaction and the distribution of products (selectivity). wikipedia.orgrsc.org Solvent effects are primarily due to the differential stabilization of the ground state of the reactant, the transition state, and the intermediates. wikipedia.org

For the heterolytic fragmentation of the diazirine, a polar solvent is expected to facilitate the reaction. wikipedia.org This is because the transition state likely involves some degree of charge separation as the C-N bond begins to break. Polar solvents can stabilize this charge-separated transition state more effectively than nonpolar solvents, thereby lowering the activation energy and increasing the reaction rate. youtube.com

The nature of the solvent can also influence the selectivity of the reactions of the resulting benzyloxyfluorocarbene. This carbene can react with a wide range of substrates, and the solvent can affect the relative rates of these competing reaction pathways. For instance, in the presence of protic solvents (e.g., alcohols), the carbene can be trapped by the solvent to form an ether. The ability of the solvent to act as a hydrogen-bond donor or acceptor can also influence the reactivity of the carbene. nih.govnih.gov

The table below summarizes the expected effects of different solvent types on the fragmentation of this compound.

| Solvent Type | Polarity | Hydrogen Bonding | Expected Effect on Fragmentation Rate | Rationale |

| Nonpolar (e.g., Hexane) | Low | None | Slow | Poor stabilization of the charge-separated transition state. |

| Polar Aprotic (e.g., Acetonitrile) | High | Acceptor | Moderate to Fast | Good stabilization of the transition state through dipole-dipole interactions. wikipedia.org |

| Polar Protic (e.g., Methanol) | High | Donor & Acceptor | Fast | Strong stabilization of the transition state through hydrogen bonding. youtube.com |

This table illustrates expected solvent effects based on general principles of reaction kinetics. wikipedia.orgyoutube.com Specific outcomes for this compound would depend on experimental studies.

Advanced Spectroscopic and Structural Elucidation Beyond Identification

Conformational Analysis of 3-(Benzyloxy)-3-fluoro-3H-diazirene using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. For this compound, advanced NMR techniques would be instrumental in defining the spatial arrangement of the benzyloxy group relative to the diazirine ring.

While specific NMR studies on this compound are not extensively documented in publicly available literature, the conformational analysis can be inferred from studies on analogous fluorinated and substituted small rings. For instance, NMR studies on fluorinated prolines have demonstrated the significant influence of the fluorine atom on ring pucker and amide bond conformation. nih.gov In the case of this compound, key NMR parameters would be of interest:

¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants: The magnitude of these coupling constants (J-couplings) over one, two, and three bonds provides critical information about the dihedral angles between the coupled nuclei, as dictated by the Karplus relationship. This would help to define the preferred rotamer of the benzyloxy group.

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would reveal through-space proximities between the protons of the benzyl (B1604629) group and the fluorine atom on the diazirine ring. The observation of specific NOE cross-peaks would provide direct evidence for the preferred orientation of the benzyloxy substituent.

Based on general principles, the conformation of the benzyloxy group is likely to be a dynamic equilibrium of rotamers. The preferred conformation would be a balance between steric hindrance between the phenyl ring and the diazirine moiety, and potential weak intramolecular interactions, such as n→π* interactions.

Table 1: Predicted Key NMR Parameters for Conformational Analysis

| NMR Technique | Parameter of Interest | Expected Information Yielded |

| ¹H and ¹³C NMR | Chemical Shifts (δ) | Information on the electronic environment of the nuclei. |

| ¹⁹F NMR | Chemical Shift (δ) and Coupling Constants (J) | Direct probe of the fluorine's environment and through-bond/space interactions. |

| 2D COSY | ¹H-¹H Correlation | Assignment of protons within the benzyl group. |

| 2D HSQC/HMBC | ¹H-¹³C Correlation | Assignment of protonated and non-protonated carbons. |

| 2D NOESY/ROESY | Through-space ¹H-¹H and ¹H-¹⁹F correlations | Determination of the spatial proximity of atoms and the preferred conformation of the benzyloxy group. |

Vibrational Spectroscopy (FT-IR, Raman) for Probing Bonding and Electronic Structure

For this compound, the vibrational spectra would be characterized by modes associated with the diazirine ring, the benzyloxy group, and the C-F bond.

Diazirine Ring Vibrations: The strained C-N and N=N bonds within the diazirine ring are expected to have characteristic vibrational frequencies. The N=N stretching vibration in diazirines typically appears in the Raman spectrum.

C-O and C-F Stretching: The C-O stretching vibration of the benzyloxy group and the C-F stretching vibration are expected to be strong in the IR spectrum. The position of the C-F stretch is sensitive to the electronic environment.

Phenyl Group Vibrations: The characteristic C-H stretching, C=C stretching, and ring deformation modes of the phenyl group will also be present.

Computational studies using Density Functional Theory (DFT) are often employed to calculate the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra. tsijournals.comnih.gov The combination of experimental and computational data provides a detailed picture of the bonding and electronic structure.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Detection Method |

| Phenyl Ring | C-H Stretch | 3100 - 3000 | IR, Raman |

| Phenyl Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

| Diazirine Ring | N=N Stretch | ~1650 - 1550 | Raman |

| C-O (ether) | C-O Stretch | 1260 - 1000 | IR |

| C-F | C-F Stretch | 1100 - 1000 | IR |

| Diazirine Ring | Ring Deformation | Lower frequency region | IR, Raman |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

From such studies, we can anticipate the following for this compound:

Molecular Geometry: The three-membered diazirine ring will be highly strained, with C-N and N-N bond lengths and angles deviating significantly from those in unstrained systems. The geometry around the carbon atom is expected to be distorted from a perfect tetrahedral arrangement.

Intermolecular Interactions: In the solid state, the packing of the molecules will be governed by weak intermolecular forces. For this compound, these would likely include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π interactions: The interaction of C-H bonds with the electron-rich face of the phenyl rings.

Dipole-dipole interactions: Arising from the polar C-F and C-O bonds.

Weak hydrogen bonds: Potentially involving the aromatic C-H bonds as donors and the oxygen or fluorine atoms as acceptors.

The analysis of the crystal packing provides crucial information on how the molecule organizes itself in the solid state, which can influence its stability and reactivity.

Table 3: Expected Crystallographic Parameters and Interactions

| Parameter/Interaction | Expected Features |

| Crystal System | Likely to be a common system such as monoclinic or orthorhombic. |

| Space Group | Will determine the symmetry of the unit cell. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |

| Intramolecular Geometry | Strained diazirine ring with specific bond lengths for C-N, N=N, C-O, and C-F. |

| Intermolecular Forces | Dominated by van der Waals forces, with potential for π-stacking and weak hydrogen bonding. |

EPR Spectroscopy for Spin State Investigations of Carbene Intermediates

Upon photolysis or thermolysis, diazirines extrude nitrogen gas to form highly reactive carbenes. wikipedia.org The substituents on the diazirine determine the spin state (singlet or triplet) of the resulting carbene, which in turn dictates its reactivity. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and characterizing triplet state carbenes, as they possess two unpaired electrons.

The carbene generated from 3-(benzyloxy)-3-fluoro-3H-diazirine is benzyloxyfluorocarbene. The presence of both an oxygen and a fluorine atom on the carbene center will influence its electronic structure and spin state.

Singlet vs. Triplet State: The oxygen atom, through its lone pairs, can stabilize the singlet state by donating electron density into the empty p-orbital of the carbene. Conversely, the electronegative fluorine atom can have a more complex influence. Computational studies are often used to predict the energy gap between the singlet and triplet states. rsc.org

EPR Spectrum of a Triplet Carbene: If benzyloxyfluorocarbene exists as a ground-state or thermally accessible triplet, its EPR spectrum, typically recorded at cryogenic temperatures in a frozen matrix, would be characterized by specific parameters:

Zero-field splitting (ZFS) parameters (D and E): These parameters describe the interaction between the two unpaired electrons and are highly sensitive to the geometry of the carbene.

g-value: This is analogous to the chemical shift in NMR and provides information about the electronic environment of the unpaired electrons.

The absence of an EPR signal would suggest that the carbene is predominantly in the singlet state.

Time-Resolved Spectroscopic Methods for Monitoring Reaction Intermediates (e.g., Laser Flash Photolysis)

Time-resolved spectroscopic techniques, such as Laser Flash Photolysis (LFP), are essential for studying the kinetics and spectra of short-lived reaction intermediates like carbenes. wikipedia.orgresearchgate.net

In an LFP experiment with this compound:

A short, intense laser pulse would be used to photolyze the diazirine, leading to the rapid formation of benzyloxyfluorocarbene.

A second, weaker beam of light (the probe beam) is passed through the sample, and its absorption is monitored over time with a fast detector.

This allows for the direct observation of the transient absorption spectrum of the carbene intermediate.

The data obtained from LFP would include:

Transient Absorption Spectrum: The UV-Vis spectrum of benzyloxyfluorocarbene, which is typically broad and unstructured. The position of the absorption maximum (λmax) is characteristic of the carbene.

Kinetics of Carbene Decay: By monitoring the decay of the transient absorption signal over time, the lifetime of the carbene can be determined. This provides quantitative information about its reactivity towards various substrates (e.g., C-H insertion, addition to double bonds). nih.gov

The combination of LFP with theoretical calculations can provide a comprehensive understanding of the properties and reactivity of the fleeting carbene intermediate. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules like 3-(benzyloxy)-3-fluoro-3H-diazirene at the atomic level. fiveable.me These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties, providing insights that are often difficult to obtain through experimental means alone.

Geometry optimization is a computational process that seeks to find the minimum energy arrangement of atoms in a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. Theoretical methods such as Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.neteurjchem.com

Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. researchgate.net These calculated frequencies can also be compared with experimental infrared (IR) spectra to validate the computational model.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-N Bond Length (diazirine ring) | ~1.48 Å |

| N=N Bond Length (diazirine ring) | ~1.24 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.42 Å |

| O-CH₂ Bond Length | ~1.45 Å |

| C-N-N Bond Angle | ~62° |

| F-C-O Bond Angle | ~110° |

The photolysis of a diazirine generates a carbene, which can exist in either a singlet or a triplet spin state. In a singlet carbene, the two non-bonding electrons are paired in the same orbital, while in a triplet carbene, they are in different orbitals with parallel spins. libretexts.org The relative stability of these two states is highly dependent on the substituents at the carbene carbon. quora.comresearchgate.net

For benzyloxyfluorocarbene, the presence of the oxygen atom from the benzyloxy group and the fluorine atom is expected to influence the spin state. Both oxygen and halogens are known to stabilize the singlet state through π-donation of their lone pairs into the empty p-orbital of the singlet carbene. libretexts.org Therefore, it is predicted that benzyloxyfluorocarbene will have a singlet ground state. Computational studies can quantify the energy difference between the singlet and triplet states (the singlet-triplet gap). A positive singlet-triplet gap indicates a triplet ground state, while a negative value suggests a singlet ground state.

Table 2: Predicted Energetics of Benzyloxyfluorocarbene Spin States

| Species | Spin State | Relative Energy (kcal/mol) |

| Benzyloxyfluorocarbene | Singlet | 0.0 (Ground State) |

| Benzyloxyfluorocarbene | Triplet | > 10 |

Note: The data in this table is predictive, based on the known effects of alkoxy and fluoro substituents on carbene spin states. Specific computational values for benzyloxyfluorocarbene are not available in the literature.

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. nih.gov The energy and spatial distribution of these orbitals in this compound can provide insights into its photochemical reactivity.

Computational methods can be used to calculate and visualize the HOMO and LUMO of the molecule. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for its photochemical decomposition.

For this compound, the HOMO is expected to be localized on the N=N moiety, while the LUMO is likely to be the corresponding σ* antibonding orbital. The energy of this transition will determine the wavelength of light required for photolysis.

Reaction Mechanism Elucidation using Transition State Theory

Transition State Theory provides a framework for understanding the rates and pathways of chemical reactions. fiveable.mefiveable.melibretexts.org By computationally locating and characterizing the transition states for various possible reaction pathways, the most likely mechanism can be determined.

The photochemical decomposition of this compound is initiated by the absorption of UV light, leading to an excited state. From this excited state, the molecule is thought to lose a molecule of nitrogen (N₂) to form the corresponding carbene. islandscholar.caresearchgate.net Computational studies can map out the potential energy surface for this process, identifying the key intermediates and transition states.

The decomposition can proceed through a concerted mechanism, where the C-N bonds break simultaneously with N₂ extrusion, or a stepwise mechanism involving a diazo intermediate. researchgate.net For many diazirines, the formation of a transient diazo compound has been proposed. In the case of this compound, this would be benzyloxy(fluoro)diazomethane. Computational modeling can help to determine the energetic barriers for both the direct formation of the carbene and the pathway involving the diazo intermediate.

Once formed, the highly reactive benzyloxyfluorocarbene can undergo a variety of reactions, including insertion into C-H and O-H bonds, as well as intramolecular rearrangements. Transition state calculations can be used to explore the energy barriers associated with these different reaction channels.

For example, the carbene could insert into a C-H bond of a nearby solvent molecule or undergo an intramolecular rearrangement. The benzyloxy group itself provides potential sites for intramolecular reactions. By comparing the calculated activation energies for these different pathways, predictions can be made about the major products that would be formed upon photolysis of this compound.

Theoretical Studies on Carbene Fragmentation Energetics

Upon photolytic or thermal activation, this compound is expected to extrude molecular nitrogen to generate benzyloxyfluorocarbene. Theoretical studies on analogous diazirine systems have established that the decomposition can proceed through two primary pathways: a direct extrusion of dinitrogen to form the carbene, or an initial isomerization to a diazo intermediate which then fragments. researchgate.net Computational calculations, often employing Density Functional Theory (DFT), are instrumental in determining the activation barriers for these pathways.

For substituted diazirines, the nature of the substituents significantly influences the energetics of these processes. In the case of this compound, the presence of the fluorine atom, an electron-withdrawing group, and the benzyloxy group, which can act as an electron-donating group through resonance, creates a push-pull electronic environment. This electronic setup is anticipated to influence the stability of the carbene intermediate.

Theoretical calculations on related halocarbenes have shown that the energy barrier for the isomerization of diazirine to a diazoalkane and the subsequent nitrogen extrusion is a key factor in determining the reaction products. researchgate.net The table below illustrates hypothetical relative energy barriers for the decomposition pathways of this compound, based on trends observed for other substituted diazirines.

| Decomposition Pathway | Calculated Activation Energy (kcal/mol) | Intermediate |

| Direct N₂ Extrusion | 35.8 | Benzyloxyfluorocarbene |

| Isomerization to Diazo Compound | 30.5 | 1-(Benzyloxy)-1-fluorodiazomethane |

| N₂ Extrusion from Diazo | Lower than direct extrusion | Benzyloxyfluorocarbene |

Note: The data in this table is illustrative and based on computational studies of analogous diazirine systems. Specific values for this compound would require dedicated quantum chemical calculations.

These theoretical energetics suggest that the pathway involving the diazo intermediate may be more favorable. The stability of the resulting benzyloxyfluorocarbene is also a critical aspect. The interplay between the electron-withdrawing fluorine and the electron-donating benzyloxy group is expected to influence the singlet-triplet energy gap of the carbene, which in turn dictates its reactivity.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to understand the behavior of molecules in a condensed phase, providing insights into solvent effects and conformational dynamics that are not captured by gas-phase calculations. For this compound, MD simulations could be employed to explore how the surrounding solvent molecules influence its conformational preferences and the dynamics of the nitrogen extrusion process.

The conformational flexibility of the benzyloxy group is a key aspect that can be investigated using MD. The rotation around the C-O bond can lead to different conformers, and the relative populations of these conformers can be influenced by the solvent environment. A recent computational study on the conformational analysis of 1,3-difluorinated alkanes highlighted the significant impact of solvent polarity on the conformational profiles of flexible molecules. semanticscholar.org Similarly, the orientation of the benzyl (B1604629) group relative to the diazirine ring in this compound is likely to be solvent-dependent.

MD simulations can also shed light on the role of the solvent in the photodecomposition process. The energy transfer from the excited diazirine to the solvent and the caging effect of the solvent on the nascent carbene and nitrogen molecules are important factors that can be studied. The table below presents a hypothetical summary of conformational analysis results from MD simulations in different solvents.

| Solvent | Dominant Conformer (Dihedral Angle C-O-C-Ph) | Calculated Solvation Free Energy (kcal/mol) |

| Hexane (Non-polar) | Anti-periplanar | -2.5 |

| Dichloromethane (Polar aprotic) | Syn-clinal | -4.8 |

| Water (Polar protic) | Syn-clinal | -6.2 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from specific MD simulations of this compound in the respective solvents.

These simulations would provide a dynamic picture of how the solvent interacts with the molecule, influencing its structure and, consequently, its reactivity.

Structure-Reactivity Relationship Predictions from Theoretical Models

Theoretical models, particularly those based on quantum chemistry, can be used to predict structure-reactivity relationships. By systematically modifying the structure of this compound in silico, for instance, by changing the substituents on the phenyl ring of the benzyloxy group, it is possible to predict how these changes will affect the properties and reactivity of the molecule and the resulting carbene.

For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring would alter the electronic properties of the benzyloxy group. This, in turn, would modulate the stability of the diazirine and the electrophilicity or nucleophilicity of the generated carbene. Computational studies on aryl diazirines have shown that electronic properties can be rationally manipulated to control activation energies and the efficiency of subsequent reactions like C-H insertion. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models could also be developed based on calculated molecular descriptors. These descriptors, such as molecular orbital energies (HOMO, LUMO), atomic charges, and electrostatic potential maps, can be correlated with experimental reactivity data to build predictive models. The table below illustrates a hypothetical structure-reactivity relationship for substituted 3-(benzyloxy)-3-fluoro-3H-diazirenes based on theoretical calculations.

| Substituent on Phenyl Ring (para-position) | Calculated HOMO Energy (eV) | Predicted Carbene Electrophilicity Index |

| -OCH₃ (Electron-donating) | -8.9 | 1.8 |

| -H (Unsubstituted) | -9.2 | 2.1 |

| -NO₂ (Electron-withdrawing) | -9.8 | 2.9 |

Note: The data presented in this table is for illustrative purposes to demonstrate the concept of structure-reactivity relationship predictions from theoretical models. The values are not based on actual calculations for these specific substituted compounds.

These theoretical predictions can guide the rational design of new diazirine-based reagents with tailored reactivity for specific applications, such as photoaffinity labeling. The insights gained from these computational models are invaluable for understanding the fundamental chemical principles that govern the behavior of these reactive molecules. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

3-(Benzyloxy)-3-fluoro-3H-diazirene as a Versatile Reagent for the Introduction of Fluorinated Carbenes

This compound is a compact, high-energy molecule that, upon photolysis or thermolysis, extrudes nitrogen gas to generate benzyloxyfluorocarbene. This carbene is a highly reactive intermediate characterized by the presence of both a fluorine atom and a benzyloxy group attached to the carbene carbon. rsc.orgbohrium.com The fluorine atom, with its strong electron-withdrawing nature, and the oxygen of the benzyloxy group, capable of π-donation, create a carbene with unique electronic properties that influence its stability and reactivity. numberanalytics.com

The generation of benzyloxyfluorocarbene from this compound provides a powerful tool for installing a fluorinated one-carbon unit into a variety of organic substrates. rsc.orgrsc.org The carbene can participate in a range of chemical transformations, including:

Cycloadditions: Reaction with alkenes and alkynes to form fluorinated cyclopropanes and cyclopropenes, respectively. These small, strained rings are valuable building blocks in synthetic chemistry. numberanalytics.com

Insertion Reactions: Insertion into C-H, O-H, and N-H bonds, allowing for the direct functionalization of unactivated bonds.

Ylide Formation: Reaction with heteroatoms (e.g., sulfur, nitrogen, oxygen) to form ylides, which can undergo further synthetically useful rearrangements.

The versatility of the carbene generated from this compound stems from the combined electronic effects of its substituents. The fluorine atom enhances the electrophilicity of the carbene, while the benzyloxy group can stabilize the carbene through resonance, potentially modulating its reactivity profile compared to other fluorinated carbenes. numberanalytics.com

Table 1: Comparison of Precursors for Fluorinated Carbenes

| Precursor | Carbene Generated | Typical Generation Method | Key Features of Carbene |

| This compound | Benzyloxyfluorocarbene | Photolysis/Thermolysis | Contains both electron-withdrawing (F) and donating (OBn) groups |

| 3-Phenyl-3-(trifluoromethyl)-3H-diazirine | Phenyl(trifluoromethyl)carbene | Photolysis | Highly electrophilic due to the CF3 group |

| 2-Diazo-1,1,1-trifluoroethane | Trifluoromethylcarbene | Metal Catalysis/Thermolysis | Precursor to a simple, highly reactive fluorinated carbene |

| Bromodifluoromethylphosphonium salts | Difluorocarbene | Base-induced elimination | Generates a synthetically versatile difluorinated carbene |

Stereoselective Carbene-Mediated Synthesis of Fluorine-Containing Building Blocks

A significant challenge in organofluorine chemistry is the control of stereochemistry. The development of stereoselective methods for the synthesis of fluorine-containing building blocks is crucial for applications in drug discovery and development, where the specific three-dimensional arrangement of atoms can be critical for biological activity. cas.cnnih.gov

The benzyloxyfluorocarbene generated from this compound offers potential for stereoselective transformations. By employing chiral catalysts, it is possible to influence the trajectory of the carbene addition to prochiral substrates, leading to the formation of one enantiomer of the product in excess. Chiral dirhodium(II) catalysts, for instance, have proven effective in controlling the stereoselectivity of reactions involving metal carbenes. researchgate.net

A key application in this area is the asymmetric cyclopropanation of alkenes. nih.govrochester.edu The reaction of benzyloxyfluorocarbene with an alkene in the presence of a chiral catalyst can, in principle, afford enantioenriched fluorinated cyclopropanes. The diastereoselectivity of such reactions can also be controlled, leading to the preferential formation of either the cis or trans isomer of the cyclopropane (B1198618) product. nih.govrsc.org

Table 2: Representative Data on Stereoselective Cyclopropanation with Fluorinated Carbenes This table presents illustrative data from studies on related fluorinated carbenes to demonstrate the principle of stereoselective cyclopropanation, as specific data for benzyloxyfluorocarbene is not widely available.

| Alkene Substrate | Carbene Precursor (related system) | Chiral Catalyst/System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Styrene | 2-Diazo-1,1,1-trifluoroethane | Engineered Myoglobin | >99:1 (trans) | 99% | nih.gov |

| 4-Methoxystyrene | Ethyl 2-diazo-2-fluoroacetate | Dirhodium(II) carboxylate | 85:15 (trans:cis) | 94% (trans) | researchgate.net |

| 1-Octene | N/A (Fluoro-carbanion strategy) | Chiral Sulfoximine | >95:5 | 96% | cas.cn |

Development of Novel Fluorinated Organic Frameworks via Carbene Reactions

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The introduction of fluorine atoms into the organic linkers can impart unique properties to the resulting MOFs, such as enhanced chemical stability, hydrophobicity, and specific gas sorption capabilities. nih.govnih.gov

This compound represents a potential building block for the creation of novel fluorinated organic frameworks. One approach involves the functionalization of the diazirine molecule itself with additional coordinating groups, allowing it to be incorporated as a linker during MOF synthesis. Upon formation of the framework, the diazirine moiety could be converted to a carbene, which could then react with other components of the framework to create new covalent bonds.

Alternatively, the benzyloxyfluorocarbene generated from the diazirine could be employed in the post-synthetic modification of existing MOFs. rsc.orglabxing.comrsc.org This strategy involves introducing the carbene to a pre-formed MOF, where it can react with the organic linkers or other accessible sites within the pores. This method allows for the precise installation of fluorinated groups into the MOF structure, tailoring its properties for specific applications. For example, carbene-mediated C-H insertion could be used to functionalize the aromatic rings of the linkers within a MOF.

Table 3: Strategies for Incorporating Fluorine and Carbene Functionality into MOFs

| Strategy | Description | Potential Role of this compound | Desired Outcome |

| Direct Synthesis | Use of fluorinated organic linkers in the initial MOF assembly. | A functionalized derivative of the diazirine could serve as a linker. | Creation of a MOF with inherent fluorine content and latent reactivity. |

| Post-Synthetic Modification (PSM) | Chemical transformation of a pre-formed MOF. rsc.org | The generated benzyloxyfluorocarbene can react with the MOF framework. | Introduction of fluorinated functional groups into the pores of an existing MOF. |

| PSM with In-situ Carbene Generation | Incorporation of a carbene precursor into the MOF, followed by activation. | The diazirine itself could be a component of a linker, activated post-synthesis. | Covalent cross-linking within the MOF structure or functionalization of the pore surface. |

Utilization of this compound as a Chemical Probe for Mechanistic Studies in Complex Systems

Understanding the intricate interactions between molecules in biological systems is a fundamental goal of chemical biology. Photoaffinity labeling is a powerful technique used to identify and study these interactions. nih.goviris-biotech.de This method employs a probe molecule that contains a photo-reactive group, which upon irradiation with light, forms a highly reactive intermediate that covalently binds to nearby molecules. nih.gov

Diazirines are among the most widely used photo-reactive groups due to their small size and the highly reactive carbene they generate upon photolysis. enamine.netacs.org this compound possesses the necessary attributes to function as an effective chemical probe. The diazirine group can be activated by UV light at a specific time and location, providing temporal and spatial control over the labeling process. researchgate.net

The presence of the fluorine atom can be advantageous in a photoaffinity label. In some cases, fluorinated diazirines, such as those with a trifluoromethyl group, have been shown to favor the carbene pathway over the formation of a more stable and less reactive diazo intermediate, leading to more efficient and less ambiguous labeling. enamine.net The benzyloxy group can be modified to include a reporter tag, such as an alkyne or azide (B81097) for click chemistry, or a fluorescent dye, to facilitate the detection and identification of the labeled biomolecules. wustl.edu By attaching 3-(benzyloxy)-3-fluoro-3H-diazirine to a ligand of interest, researchers can probe its binding partners within a complex biological milieu, providing valuable insights into cellular processes and drug mechanisms. nih.gov

Table 4: Characteristics of Diazirine-Based Photoaffinity Probes

| Diazirine Type | Key Features | Advantages | Considerations |

| Alkyl Diazirines | Generate alkyl carbenes. | Small size, can be incorporated with minimal perturbation. | May form diazo intermediates, leading to pH-dependent labeling. acs.org |

| Aryl-fluorodiazirines | Generate aryl(fluoro)carbenes. | Often favor the carbene pathway, leading to more specific labeling. iris-biotech.de | Can be larger than alkyl diazirines. |

| Trifluoromethyl-diazirines | Generate trifluoromethylcarbenes. | Reduced formation of long-lived diazo intermediates. enamine.net | The trifluoromethyl group can alter the properties of the probe. |

| This compound (Hypothetical) | Generates benzyloxyfluorocarbene. | Combines features of alkoxy and fluoro-substituted carbenes. The benzyloxy group allows for facile introduction of reporter tags. | Reactivity profile and partitioning between carbene and diazo pathways would require experimental validation. |

Stability and Degradation Pathways Chemical Perspective

Intrinsic Chemical Stability under Varying Conditions (e.g., pH, Oxidative/Reductive Environments)

The stability of 3-(Benzyloxy)-3-fluoro-3H-diazirine is influenced by the surrounding chemical environment. While specific experimental data for this compound is limited, the general behavior of the diazirine class provides valuable insights.

pH Stability:

Generally, diazirines exhibit notable resistance to both acidic and basic conditions. This stability can be attributed to the nature of the C-N and N=N bonds within the strained ring. However, extreme pH conditions can lead to decomposition. Strong, concentrated acids, such as 80% sulfuric acid, have been reported to decompose diazirines. It is plausible that under such harsh acidic conditions, protonation of the nitrogen atoms could initiate ring-opening reactions.

In alkaline environments, diazirines are generally stable. The absence of acidic protons directly attached to the diazirine ring in 3-(Benzyloxy)-3-fluoro-3H-diazirine suggests a high degree of stability in the presence of bases.

Oxidative and Reductive Environments:

The response of 3-(Benzyloxy)-3-fluoro-3H-diazirine to oxidative and reductive environments is not well-documented in the literature. However, considering the presence of the nitrogen-nitrogen double bond, the diazirine ring could potentially be susceptible to certain oxidizing and reducing agents. Strong oxidizing agents might target the nitrogen lone pairs or the N=N bond, potentially leading to ring cleavage. Conversely, specific reducing agents could interact with the N=N bond, possibly leading to saturation or fragmentation of the ring. The benzyloxy group may also be susceptible to certain oxidative or reductive conditions, which could indirectly affect the stability of the entire molecule.

Without specific experimental studies, the following table provides a hypothetical stability profile based on the general chemistry of diazirines.

| Condition | Expected Stability of 3-(Benzyloxy)-3-fluoro-3H-diazirene | Plausible Decomposition Pathways |

| Mild Acid (e.g., dilute HCl) | High | - |

| Strong Acid (e.g., conc. H₂SO₄) | Low | Protonation followed by ring opening |

| Mild Base (e.g., NaHCO₃) | High | - |

| Strong Base (e.g., NaOH) | High | - |

| Oxidizing Agents (e.g., H₂O₂) | Moderate to Low (Hypothetical) | Oxidation of nitrogen atoms, ring cleavage |

| Reducing Agents (e.g., NaBH₄) | Moderate to Low (Hypothetical) | Reduction of the N=N bond, ring fragmentation |

Photostability and Photodecomposition Pathways of the Diazirine Ring

One of the most well-characterized aspects of diazirine chemistry is their photochemical reactivity. Upon irradiation with ultraviolet (UV) light, typically in the range of 350-380 nm, the diazirine ring undergoes photodecomposition.

The primary photodecomposition pathway for diazirines involves the extrusion of a molecule of nitrogen (N₂) to generate a highly reactive carbene intermediate. In the case of 3-(Benzyloxy)-3-fluoro-3H-diazirine, photolysis would be expected to yield benzyloxyfluorocarbene.

Photodecomposition Pathway:

The generated carbene is a highly reactive species that can undergo a variety of subsequent reactions, including insertions into C-H, O-H, and N-H bonds, as well as additions to double bonds. The specific products formed will depend on the solvent and any other reactive species present in the reaction mixture.

While carbene formation is the predominant pathway, other minor photodecomposition routes may exist, although they are generally less significant. The quantum yield of carbene formation from diazirines is typically high, making them efficient photoactivated cross-linking agents.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Inductions via Carbene Reactivity from 3-(Benzyloxy)-3-fluoro-3H-diazirene

The generation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The development of methods for the asymmetric induction of fluoro(benzyloxy)carbene is a critical and promising area of future research.

One of the most promising strategies involves the use of chiral catalysts . While there are no specific reports on the asymmetric catalysis of fluoro(benzyloxy)carbene, extensive research on other carbene systems provides a clear roadmap. The use of chiral dirhodium carboxylates, for instance, has proven highly effective in controlling the enantioselectivity of various carbene transformations, including C-H insertion and cyclopropanation. wikipedia.org Future work should focus on screening a library of existing chiral rhodium and copper catalysts, as well as developing new catalytic systems specifically tailored to the electronic and steric properties of fluoro(benzyloxy)carbene. A significant breakthrough would be the development of catalysts that can effectively differentiate between the enantiotopic faces of a prochiral substrate or the enantiotopic C-H bonds within a molecule.

Another compelling approach is the use of chiral proton-transfer shuttle (CPTS) catalysts . capes.gov.brrsc.org These catalysts, often based on chiral phosphoric acids or squaramides, operate in concert with an achiral metal catalyst to control the stereochemistry of reactions involving proton transfer in the rate-determining step, such as ylide formation followed by rearrangement. researchgate.netrsc.orgnih.gov Investigating the potential of CPTS catalysis in reactions of fluoro(benzyloxy)carbene with protic nucleophiles could open up new avenues for the synthesis of enantioenriched α-fluoro-α-benzyloxy substituted compounds.

The use of chiral auxiliaries represents a more classical yet reliable method for achieving asymmetric induction. wikipedia.orgsigmaaldrich.com By temporarily attaching a chiral moiety to the substrate, the stereochemical course of the carbene reaction can be directed. For instance, reacting fluoro(benzyloxy)carbene with an alkene bearing a chiral auxiliary could lead to the diastereoselective formation of cyclopropanes. Subsequent removal of the auxiliary would then yield an enantiomerically enriched product. scielo.org.mx Research in this area should explore the design and application of novel chiral auxiliaries that are both highly effective in directing the stereochemistry and readily cleavable under mild conditions.

Exploration of Novel Reaction Pathways for Fluoro(benzyloxy)carbene